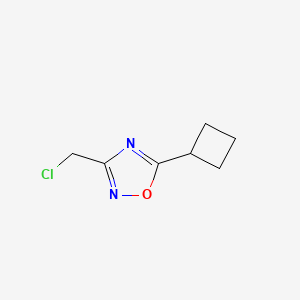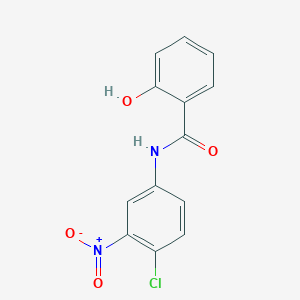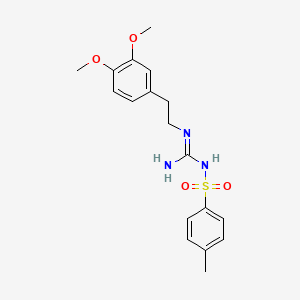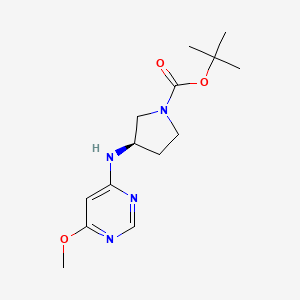
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is not fully understood. However, it is thought to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has various biochemical and physiological effects. These include inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments include its potential anti-cancer activity, anti-inflammatory properties, and anti-oxidant effects. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. These include:
1. Further investigation of the compound's mechanism of action and identification of its molecular targets.
2. Evaluation of the compound's toxicity and safety profile.
3. Development of more efficient synthesis methods for the compound.
4. Investigation of the compound's potential use in combination therapy with other anti-cancer drugs.
5. Exploration of the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a promising compound for scientific research due to its potential anti-cancer activity, anti-inflammatory properties, and anti-oxidant effects. Further investigation is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves several chemical reactions. The starting materials include 1,2-dimethyl-1H-indole-3-carbaldehyde, 3,4,5-trimethoxybenzylamine, and sulfonyl chloride. These compounds are reacted together in the presence of various reagents and catalysts to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea in scientific research are numerous. This compound has been shown to have activity against various types of cancer cells, making it a potential anti-cancer drug candidate. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.
Propiedades
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-14-21(16-8-6-7-9-17(16)25(14)2)32(27,28)11-10-23-22(26)24-15-12-18(29-3)20(31-5)19(13-15)30-4/h6-9,12-13H,10-11H2,1-5H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMGFPVBTVPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)
![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)

